molecular formula C9H6N2O2 B1662947 5-Nitroso-8-hydroxyquinoline CAS No. 3565-26-2

5-Nitroso-8-hydroxyquinoline

Cat. No. B1662947
CAS RN: 3565-26-2
M. Wt: 174.16 g/mol
InChI Key: RZWRYPGAUIOOMK-UHFFFAOYSA-N
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Description

5-Nitroso-8-hydroxyquinoline is a hydroxyquinoline . It has a molecular formula of C9H6N2O2 and a molecular weight of 174.16 g/mol . It is also known by other names such as 5-Nitrosoquinolin-8-ol, 5-Nitroso-8-quinolinol, and NSC 3852 .


Synthesis Analysis

The synthesis of 5-Nitroso-8-hydroxyquinoline involves a two-step method consisting of nitrosation of 8-hydroxyquinoline to form a Schiff base, followed by oxidation to form the final product . Another method involves the reaction of 5-chloro-8-hydroxyquinoline with ciprofloxacin in the presence of paraformaldehyde in ethanol .


Molecular Structure Analysis

The molecular structure of 5-Nitroso-8-hydroxyquinoline can be represented by the canonical SMILES notation: C1=CC2=C (C=CC (=C2N=C1)O)N=O . The InChI representation is: InChI=1S/C9H6N2O2/c12-8-4-3-7 (11-13)6-2-1-5-10-9 (6)8/h1-5,12H .


Physical And Chemical Properties Analysis

5-Nitroso-8-hydroxyquinoline has a molecular formula of C9H6N2O2 and a molecular weight of 174.16 g/mol . Other physical and chemical properties are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

Antimicrobial Agent

“5-Nitroso-8-hydroxyquinoline” has been identified as an effective antimicrobial agent. It is particularly useful in the treatment of urinary tract infections caused by gram-negative bacilli .

Anticancer Activity

This compound also exhibits anticancer properties. Its derivatives have been used in the synthesis of novel chelating agents that are soluble in carbon dioxide, which can be applied in cancer treatment .

Neuroprotection

As an iron-chelator, “5-Nitroso-8-hydroxyquinoline” contributes to neuroprotection. It helps in managing neurological disorders by chelating iron, which is often implicated in neurodegenerative diseases .

Enzyme Inhibition

It acts as an inhibitor of 2OG-dependent enzymes. These enzymes are involved in various biological processes, and their inhibition can be beneficial in treating certain conditions .

Metalloprotein Chelation

The compound serves as a chelator for metalloproteins, which play crucial roles in various physiological functions. By binding to metal ions within these proteins, it can influence their activity and stability .

Antiviral Applications

“5-Nitroso-8-hydroxyquinoline” has shown potential as an anti-HIV agent. Its ability to interfere with viral replication makes it a candidate for antiviral drug development .

Antifungal and Antiparasitic Properties

It possesses antifungal properties and has been used as an antileishmanial and antischistosomal agent, indicating its potential in treating fungal and parasitic infections .

Mycobacterium Tuberculosis Inhibition

This compound is also being explored for its ability to inhibit Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Safety and Hazards

The safety data sheet for 5-Nitroso-8-hydroxyquinoline advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

5-Nitroso-8-hydroxyquinoline has been identified as a potential target for the development of new drugs against numerous diseases including cancer . It has also been suggested that 8-Hydroxyquinoline derivatives, including 5-Nitroso-8-hydroxyquinoline, could be used to develop potent lead compounds with good efficacy and low toxicity .

Mechanism of Action

Target of Action

5-Nitroso-8-hydroxyquinoline, also known as 5-Nitrosoquinolin-8-ol, is a derivative of 8-Hydroxyquinoline . It is known to have a broad spectrum of bactericidal action . The primary targets of this compound are 2-Oxoglutarate (2OG) and iron-dependent oxygenases , which are considered to be promising therapeutic biotargets for various human diseases .

Mode of Action

The compound interacts with its targets by acting as an inhibitor . It is reported to be an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . This interaction results in changes in the activity of these enzymes, affecting their role in various biochemical processes.

Biochemical Pathways

The inhibition of 2OG-dependent enzymes by 5-Nitroso-8-hydroxyquinoline affects several biochemical pathways. For instance, it inhibits 2OG-dependent histone lysine demethylases (KDM), which play a crucial role in epigenetic processes . It also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .

Pharmacokinetics

It’s worth noting that one of its derivatives, 5-carboxy-8-hydroxyquinoline (iox1), suffers from low cell permeability , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of 5-Nitroso-8-hydroxyquinoline’s action are primarily related to its inhibitory effects on its targets. By inhibiting 2OG-dependent enzymes, it can affect various cellular processes, including epigenetic regulation . It is also reported to be an effective anti-microbial and anti-cancer agent .

Action Environment

The action, efficacy, and stability of 5-Nitroso-8-hydroxyquinoline can be influenced by various environmental factors. For instance, it is recommended to handle the compound in a well-ventilated place and avoid formation of dust and aerosols . It is also light-sensitive , suggesting that exposure to light could affect its stability and efficacy.

properties

IUPAC Name

5-nitrosoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-8-4-3-7(11-13)6-2-1-5-10-9(6)8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWRYPGAUIOOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063079
Record name 8-Quinolinol, 5-nitroso-
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Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658252
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Nitroso-8-hydroxyquinoline

CAS RN

3565-26-2
Record name 5-Nitroso-8-hydroxyquinoline
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Record name 5-Nitroso-8-hydroxyquinoline
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Record name 8-Quinolinol, 5-nitroso-
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Record name 5-nitrosoquinolin-8-ol
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Synthesis routes and methods I

Procedure details

The 8-hydroxyquinoline is reacted with nitrous acid to form 5-nitroso-8-hydroxyquinoline. The nitrous acid is generated in situ by the action of mineral acid, such as hydrochloric, sulfuric, and the like, on sodium nitrite usually under cold temperature conditions.
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Synthesis routes and methods II

Procedure details

To a mixture of 8-hydroxyquinoline (58 g, 0.4 mol) in distilled water, concentrated hydrochloric acid (75 ml) and ice (200 g) was added NaNO2 (30 g) in water (100 ml) at 0-4° C. during 1 hr. The reaction mixture was kept at 0° C. overnight and then filtered by washing with cold water to give 5-nitroso-8-hydroxyquinoline hydrochloide (95%).
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical synthetic routes for producing 5-nitrosoquinolin-8-ol?

A1: 5-Nitrosoquinolin-8-ol (also known as 5-nitroso-8-hydroxyquinoline) is synthesized through a two-step process. First, 8-hydroxyquinoline undergoes nitrosation using sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5 °C), yielding 5-nitrosoquinolin-8-ol. [, , ]

Q2: What are the key structural characteristics of 5-nitrosoquinolin-8-ol, and how are they confirmed?

A2: While the provided abstracts don't delve into specific spectroscopic data, they confirm that researchers utilize techniques like FTIR, NMR, and elemental analysis to characterize 5-nitrosoquinolin-8-ol. [, ] These methods help elucidate the presence of characteristic functional groups (nitroso, hydroxyl) and confirm the compound's molecular formula and weight.

Q3: Has any research explored the structure-activity relationship (SAR) of 5-nitrosoquinolin-8-ol and its derivatives?

A4: Yes, studies have investigated the SAR of 5-nitrosoquinolin-8-ol. Interestingly, even slight structural modifications to the molecule can lead to significant changes in activity and target specificity. For instance, while some derivatives retain inhibitory activity against HUVEC growth, they may exhibit different mechanisms compared to 5-nitrosoquinolin-8-ol. [] This highlights the complexity of SAR and its importance in drug development.

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